molecular formula C11H15NO3 B2477176 Methyl 2-amino-3-methoxy-2-phenylpropanoate CAS No. 1248082-17-8

Methyl 2-amino-3-methoxy-2-phenylpropanoate

Cat. No. B2477176
CAS RN: 1248082-17-8
M. Wt: 209.245
InChI Key: AQFPRKYYHMRRBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-amino-3-methoxy-2-phenylpropanoate” is a chemical compound with the CAS Number: 1248082-17-8 . It has a molecular weight of 209.24 and its IUPAC name is methyl 2-amino-3-methoxy-2-phenylpropanoate . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for “Methyl 2-amino-3-methoxy-2-phenylpropanoate” is 1S/C11H15NO3/c1-14-8-11 (12,10 (13)15-2)9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

It is typically stored at 4 degrees Celsius . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require further experimental determination.

Scientific Research Applications

Synthesis of Indole Derivatives

“Methyl 2-amino-3-methoxy-2-phenylpropanoate” can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a main role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized using “Methyl 2-amino-3-methoxy-2-phenylpropanoate”, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis of 2-(2-nitrophenyl)acrylate

“Methyl 2-amino-3-methoxy-2-phenylpropanoate” can be used in the reaction with methyl 2-nitrophenylacetic acid, formaldehyde, tetrabutylammonium iodide, and K2CO3 to provide 2-(2-nitrophenyl)acrylate .

Synthesis of 2-amino-4-methoxy-6-methyl-1,3,5-triazine

“Methyl 2-amino-3-methoxy-2-phenylpropanoate” can potentially be used in the synthesis of 2-amino-4-methoxy-6-methyl-1,3,5-triazine . This compound has been studied for its effectiveness as a corrosion inhibitor for mild steel in 0.5M HCl solution .

Synthesis of Methyl 2-amino-3-oxo-3-phenylpropanoate Hydrochloride

“Methyl 2-amino-3-methoxy-2-phenylpropanoate” can be used in the synthesis of methyl 2-amino-3-oxo-3-phenylpropanoate hydrochloride .

Analgesic and Anti-inflammatory Agents

“Methyl 2-amino-3-methoxy-2-phenylpropanoate” can potentially be used in the synthesis of compounds that act as analgesic and anti-inflammatory agents .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

methyl 2-amino-3-methoxy-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-8-11(12,10(13)15-2)9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFPRKYYHMRRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=CC=C1)(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-methoxy-2-phenylpropanoate

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